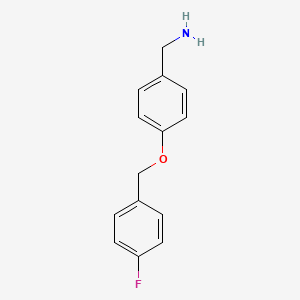

4-(4-Fluoro-benzyloxy)-benzylamine

Description

Properties

IUPAC Name |

[4-[(4-fluorophenyl)methoxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8H,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZWSEVTDFFCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251339 | |

| Record name | 4-[(4-Fluorophenyl)methoxy]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849807-02-9 | |

| Record name | 4-[(4-Fluorophenyl)methoxy]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849807-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Fluorophenyl)methoxy]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Fluoro Benzyloxy Benzylamine and Analogous Architectures

Strategies for Controlled Carbon-Fluorine Bond Formation in Precursors

The introduction of a fluorine atom into an aromatic ring is a critical step in the synthesis of the 4-fluorobenzyl precursor of the target molecule. Several methods have been developed to achieve this with high control and efficiency.

Nucleophilic Halogen Exchange Approaches and Mechanochemical Enhancements

Nucleophilic halogen exchange, often referred to as the Halex reaction, is a widely used method for the synthesis of aryl fluorides. semanticscholar.orgacsgcipr.org This reaction typically involves the displacement of a leaving group, such as a chloride or bromide, on an aromatic ring with a fluoride ion. acsgcipr.org Common sources of fluoride ions include potassium fluoride (KF) and cesium fluoride (CsF). acsgcipr.org The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

Recent advancements have demonstrated that mechanochemical methods, such as ball milling, can significantly enhance the efficiency of nucleophilic halogen exchange reactions. This technique utilizes mechanical force to promote the reaction, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to traditional solution-phase methods.

For the synthesis of 4-fluorobenzyl precursors, a common starting material is 4-chlorobenzyl chloride or 4-bromobenzyl bromide. The halogen exchange reaction is then performed to replace the aromatic halogen with fluorine.

Table 1: Comparison of Halogen Exchange Methods for Fluorination

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Conventional Halex | Aryl halide, KF or CsF | High temperature, polar aprotic solvent | Well-established, scalable | Harsh conditions, potential for side reactions |

| Mechanochemical Halex | Aryl halide, KF | Ball milling, room temperature | Milder conditions, faster, reduced solvent | Specialized equipment required |

Selective Benzyne Fluorination under Microflow Conditions

A more recent and highly efficient method for the synthesis of fluoroaromatic compounds involves the fluorination of benzynes under microflow conditions. jst.go.jpnih.gov This technique generates a highly reactive benzyne intermediate, which is then immediately trapped by a fluoride source in a microreactor. jst.go.jpnih.gov The use of a microflow system offers several advantages, including precise control over reaction parameters, enhanced mixing, and improved safety for handling highly reactive intermediates. jst.go.jpbeilstein-journals.org This method has been shown to provide higher yields of aryl fluorides compared to batch reactions. jst.go.jp

The generation of the benzyne intermediate can be achieved from precursors such as 2-(trimethylsilyl)aryl triflates. The subsequent fluorination with a fluoride source like tetrabutylammonium fluoride (TBAF) proceeds rapidly to yield the desired fluoroaromatic product. nih.gov

Electrophilic Fluorination Techniques for Aromatic Systems

Electrophilic fluorination offers an alternative pathway for the direct introduction of a fluorine atom onto an aromatic ring. wikipedia.org This method utilizes reagents that act as a source of "electrophilic fluorine" (F+). wikipedia.orgnih.gov One of the most common and effective electrophilic fluorinating agents is N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and Selectfluor®. wikipedia.orgbrynmawr.edu

These reagents can directly fluorinate electron-rich aromatic compounds. wikipedia.org The reaction of an aromatic compound with an electrophilic fluorinating agent, often in the presence of a strong acid, leads to the corresponding fluoroaromatic product in good to excellent yields. worldscientific.comresearchgate.net For instance, the combination of Selectfluor™ and trifluoromethanesulfonic acid is a highly effective system for the direct fluorination of a variety of aromatic compounds under mild conditions. worldscientific.com

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline solid, stable, easy to handle |

| N-Fluorobenzenesulfonimide | NFSI | Commercially available, effective for a range of substrates |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Powerful fluorinating agent |

Methodologies for Benzyloxy Ether Linkage Construction

The formation of the ether linkage between the 4-fluorobenzyl group and the 4-hydroxybenzyl moiety is another crucial step in the synthesis of 4-(4-Fluoro-benzyloxy)-benzylamine.

Classical Williamson Ether Synthesis Derivations

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. gold-chemistry.orgwikipedia.org This reaction involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the target molecule, this would involve the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzyl bromide or chloride in the presence of a base.

The reaction is typically carried out in a suitable solvent, and the choice of base is critical for the deprotonation of the phenolic hydroxyl group. Common bases include potassium carbonate and sodium hydroxide. Phase-transfer catalysts, such as tetrabutylammonium bromide, can be employed to enhance the reaction rate, particularly in biphasic systems. utahtech.edu

A general procedure involves reacting 4-hydroxybenzaldehyde with 4-fluorobenzyl halide in the presence of a base like potassium carbonate in a solvent such as ethanol or acetone. google.com The resulting 4-(4-fluorobenzyloxy)benzaldehyde can then be converted to the desired benzylamine (B48309) through reductive amination.

Nucleophilic Aromatic Substitution in Ether Bond Formation

While less common for this specific transformation, nucleophilic aromatic substitution (SNAr) can also be a viable method for forming the ether linkage. wikipedia.orgbyjus.com This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. wikipedia.orgchemistrysteps.commasterorganicchemistry.com For this to be applicable, the aromatic ring bearing the leaving group must be activated by electron-withdrawing groups in the ortho and/or para positions. wikipedia.orgyoutube.com

In a hypothetical SNAr approach to the target molecule's core structure, one might consider reacting a suitably activated fluorinated aromatic ring with a hydroxybenzyl derivative. However, the Williamson ether synthesis is generally the more direct and preferred method for this particular benzyloxy ether linkage.

Formation of the Benzylamine Functional Group

The introduction of a primary amine at the benzylic position is a critical transformation in the synthesis of this compound. Various classical and modern synthetic methodologies can be employed to achieve this, primarily categorized into reductive amination pathways, substitution reactions, and advanced functionalization strategies.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and versatility. This approach typically involves the conversion of a carbonyl group or a nitrile into an amine.

The reduction of a nitrile functional group offers a direct route to primary amines. For the synthesis of the target compound, the precursor 4-(4-fluoro-benzyloxy)-benzonitrile can be effectively reduced to this compound. This transformation can be achieved using several powerful reducing agents.

One common method involves the use of lithium aluminum hydride (Li(AlH₄)). In a typical procedure, the nitrile is treated with Li(AlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF), followed by an aqueous workup to yield the primary amine. This two-step, one-pot reaction involves the nucleophilic addition of hydride to the nitrile, forming an intermediate imine which is then further reduced. nih.gov Another powerful method is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Raney Nickel (Ra-Ni), and rhodium-based catalysts are effective for this transformation. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, benzonitrile has been successfully reduced to benzylamine using a palladium-loaded titanium(IV) oxide photocatalyst in an acidic aqueous suspension. rsc.org

Table 1: Selected Methods for the Reduction of Benzonitriles to Benzylamines

| Catalyst/Reagent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Li(AlH₄) | 4-(Benzyloxy)benzonitrile | 4-(Benzyloxy)benzylamine | 49-80% | nih.gov |

| Pd/γ-Al₂O₃ | Benzonitrile | Benzylamine | ~86% | researchgate.net |

| Pd-loaded TiO₂ | Benzonitrile | Benzylamine | - | rsc.org |

Catalytic reductive amination of aldehydes and ketones is one of the most widely used methods for synthesizing amines. mdma.ch For this compound, the corresponding aldehyde, 4-(4-fluoro-benzyloxy)-benzaldehyde, serves as the ideal precursor. The process involves the reaction of the aldehyde with an amine source, typically ammonia for primary amines, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. mdma.chfrontiersin.org

A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). mdma.ch The latter is often preferred due to its mildness and tolerance of acidic conditions, which can facilitate imine formation. Catalytic hydrogenation using H₂ gas with catalysts like palladium, platinum, or nickel is also a highly effective and atom-economical approach. frontiersin.orgmdpi.com Iron-based catalysts have also been developed for the reductive amination of aldehydes and ketones with aqueous ammonia, offering a more sustainable alternative. nih.gov

The direct reductive amination of aromatic aldehydes can also be achieved using photoredox catalysis under visible light, providing a mechanistically unique pathway that avoids external hydride sources. nih.gov

Table 2: Catalytic Systems for Reductive Amination of Aromatic Aldehydes

| Catalyst | Reducing Agent | Amine Source | Key Features | Reference(s) |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Primary/Secondary Amines | Mild, tolerates acid-sensitive groups | mdma.ch |

| Iron-based Catalyst | H₂ | Aqueous Ammonia | Reusable, converts ketones and aldehydes | nih.gov |

| Co-containing Composites | H₂ | Primary Alkyl- and Benzylamines | Efficient for aromatic aldehydes | mdpi.com |

| Iridium Complexes | Formic Acid | Primary/Secondary Amines | Environmentally friendly, aqueous solution | researchgate.net |

Amine Functionalization via Substitution Reactions

Nucleophilic substitution reactions provide a reliable alternative for forging the benzylic C-N bond. These methods typically involve the displacement of a good leaving group attached to the benzylic carbon by a nitrogen nucleophile.

A common strategy is the displacement of a tosylate . This two-step sequence begins with the conversion of the corresponding benzyl (B1604629) alcohol, 4-(4-fluoro-benzyloxy)-benzyl alcohol, into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a nitrogen nucleophile. For the synthesis of a primary amine, sources like sodium azide (NaN₃) can be used, followed by reduction of the resulting benzyl azide to the amine. Alternatively, protected amine equivalents can be employed as nucleophiles. rsc.org

The Gabriel synthesis is a classic and highly effective method for preparing primary amines while avoiding the overalkylation often seen in direct amination with ammonia. libretexts.orgchemistrysteps.com This method involves the N-alkylation of phthalimide with a suitable alkyl halide. acs.orgpearson.com For the target molecule, 4-(4-fluoro-benzyloxy)-benzyl chloride or bromide would be reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for the -NH₂ group. The subsequent cleavage of the N-alkylated phthalimide intermediate, typically achieved by reacting with hydrazine (the Ing-Manske procedure) or through acidic or basic hydrolysis, liberates the desired primary amine, this compound. chemistrysteps.comresearchgate.netchemicalbook.com

Table 3: Comparison of Substitution Methods for Primary Benzylamine Synthesis

| Method | Precursor | Key Reagents | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Tosylate Displacement | Benzyl Alcohol | 1. TsCl, Pyridine2. NaN₃, then reduction | Utilizes readily available alcohols | Two-step process, use of azide | rsc.org |

Advanced Functionalization Strategies for Amine Introduction

Modern synthetic chemistry has introduced sophisticated methods for amine installation. One such strategy is the three-component functionalization of olefins to generate amino ethers . These reactions combine an alkene, a nitrogen source, and an oxygen source in a single step, often mediated by a transition metal catalyst.

For instance, copper-catalyzed three-component amino etherification of alkenes allows for the incorporation of various aliphatic amines and alkyl or aryl ethers onto an alkene scaffold. nih.govacs.orgnih.gov The mechanism often involves an initial electrophilic amination of the alkene, followed by a C-O bond-forming step. nih.gov While not a direct route to this compound from simple precursors, this methodology highlights advanced strategies for constructing complex molecules containing both amine and ether functionalities. A related visible light-mediated three-component reaction of olefins with a sulfoxyimidoylsulfonium salt (as an N-centered radical precursor) and a nucleophile can synthesize β-amino ethers under mild conditions. rsc.org These methods showcase the power of multicomponent reactions to build molecular complexity rapidly. nih.govrsc.org

Another advanced approach is the copper-catalyzed three-component carboamination of styrenes, which can assemble benzylamine derivatives from an alkene, a carbon source (like an alkyltrifluoroborate), and an amine. nih.gov

Chemo- and Regioselectivity Control in Synthetic Pathways

Controlling selectivity is paramount in the synthesis of complex molecules like this compound, which contains multiple potentially reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. In reductive amination, a key challenge is preventing the newly formed primary amine from reacting further with the starting aldehyde to form secondary and tertiary amine byproducts. mdma.chorganic-chemistry.org This can often be controlled by using a stepwise procedure where the imine is pre-formed and then reduced, or by using specific reducing agents like NaBH(OAc)₃ which are more selective for imine reduction over aldehyde reduction. mdma.ch When reducing a nitrile precursor, the choice of reducing agent is critical to avoid the reduction of other sensitive functional groups that may be present in the molecule.

Regioselectivity , the control of reaction at a specific position, is crucial when multiple similar sites exist. While the precursors for the target molecule have a single, well-defined benzylic position for functionalization, more advanced strategies like direct C-H functionalization require precise control. Metallaphotoredox catalysis, for example, has enabled the functionalization of benzylic C(sp³)–H bonds. rsc.org The regioselectivity in these reactions can be governed by the catalyst, the directing groups on the substrate, or inherent electronic and steric properties of the molecule. acs.orgcore.ac.ukresearchgate.net For instance, in the arylation of 2-benzylfurans, the regioselectivity between the furan C-3 position and the benzylic position could be completely switched by modulating the cooperativity in bimetallic catalysts. nih.gov Such principles are vital for designing efficient and selective synthetic routes for complex substituted benzylamine architectures.

Sustainable and Efficient Synthetic Approaches

The synthesis of this compound can be strategically divided into two key transformations: the formation of the ether linkage to create the 4-(4-Fluoro-benzyloxy)-benzonitrile precursor, followed by the reduction of the nitrile group to the desired benzylamine. Sustainable methodologies can be effectively applied to both stages of this synthetic sequence.

Green Synthesis of 4-(4-Fluoro-benzyloxy)-benzonitrile via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ether bonds. However, traditional approaches often rely on the use of hazardous solvents and strong bases. Greener alternatives, such as those employing phase-transfer catalysis (PTC) or micellar catalysis in aqueous media, offer significant advantages in terms of sustainability.

Phase-Transfer Catalysis (PTC) under Solvent-Free or Minimal Solvent Conditions:

Phase-transfer catalysis facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). This technique can often be performed under solvent-free or minimal solvent conditions, drastically reducing the environmental impact. In the synthesis of 4-(4-Fluoro-benzyloxy)-benzonitrile, 4-cyanophenol and 4-fluorobenzyl bromide can be reacted in the presence of a solid base like potassium carbonate and a phase-transfer catalyst such as a quaternary ammonium salt. The catalyst transports the phenoxide anion from the solid phase to the organic phase (or a molten state of the reactants), where it reacts with the 4-fluorobenzyl bromide.

| Reactant 1 | Reactant 2 | Base | Catalyst | Conditions | Product |

| 4-Cyanophenol | 4-Fluorobenzyl bromide | K₂CO₃ (solid) | Tetrabutylammonium bromide (TBAB) | Solvent-free, 80-100 °C | 4-(4-Fluoro-benzyloxy)-benzonitrile |

This table represents a plausible sustainable approach based on established green chemistry principles for Williamson ether synthesis.

Sustainable Reduction of 4-(4-Fluoro-benzyloxy)-benzonitrile to this compound

The reduction of the nitrile functional group is the final step in the synthesis of the target compound. Several sustainable and efficient methods have been developed that circumvent the need for stoichiometric, often hazardous, reducing agents like lithium aluminum hydride.

Continuous Flow Catalytic Transfer Hydrogenation:

Continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to easily scale up reactions. The catalytic transfer hydrogenation of nitriles to primary amines is a prime example of a process that benefits from a continuous flow setup. In this method, a solution of the nitrile and a hydrogen donor, such as isopropanol or triethylammonium formate, is continuously passed through a heated reactor containing a packed bed of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or a ruthenium-based catalyst. rsc.orgrsc.org This approach avoids the direct handling of hydrogen gas and allows for precise control over reaction parameters, leading to high yields and selectivity. nih.gov

A continuous flow method for the selective reduction of aromatic nitriles using a ruthenium-catalyzed transfer-hydrogenation process has been reported, utilizing isopropanol as both the solvent and the reducing agent. nih.gov This system successfully converted a range of aromatic nitriles to their corresponding primary amines in good yields with a residence time of approximately 9 minutes. nih.gov

| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |

| Benzonitrile | [Ru(p-cymene)Cl₂]₂ | Isopropanol | Isopropanol | 85 | ~9 | >95 |

| 4-Chlorobenzonitrile | [Ru(p-cymene)Cl₂]₂ | Isopropanol | Isopropanol | 85 | ~9 | 92 |

| 4-Methoxybenzonitrile | [Ru(p-cymene)Cl₂]₂ | Isopropanol | Isopropanol | 85 | ~9 | 88 |

This data is based on the reduction of analogous benzonitriles and demonstrates the potential of this method for the synthesis of this compound.

Non-catalyzed Reduction with Ammonia Borane:

A catalyst-free and environmentally benign method for the reduction of nitriles to primary amines involves the use of ammonia borane (AB) under thermal conditions. organic-chemistry.orgnih.gov This reaction is tolerant of a wide range of functional groups and produces hydrogen and ammonia as byproducts. organic-chemistry.orgnih.gov The process can be carried out in a high-boiling solvent or potentially under solvent-free conditions for substrates that are liquid at the reaction temperature. This method is particularly advantageous for the synthesis of primary amines containing multifluorinated aromatic rings. organic-chemistry.orgnih.gov

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzonitrile | Ammonia borane (1.2 equiv) | Diethyl ether | 120 | 24 | 95 |

| 4-Fluorobenzonitrile | Ammonia borane (1.2 equiv) | Diethyl ether | 120 | 24 | 93 |

| 4-Trifluoromethylbenzonitrile | Ammonia borane (1.2 equiv) | Diethyl ether | 120 | 24 | 96 |

This data, derived from the reduction of similar benzonitriles, suggests that this catalyst-free method is a viable and sustainable option for producing this compound.

Electrochemical Reduction:

Electrochemical synthesis offers a green alternative to traditional chemical reductions by using electrons as the "reagent," thereby avoiding the use of stoichiometric reducing agents and the associated waste. The electrohydrogenation of benzonitriles to benzylamines can be performed in aqueous or mixed aqueous-organic media using various electrode materials. For instance, the electrohydrogenation of benzonitrile to benzylamine has been investigated using copper and copper-silver electrodes under mild conditions. acs.orgacs.org While this method holds promise for sustainability, challenges such as substrate solubility and electrode fouling need to be addressed for broader applicability. windpress.info

| Substrate | Electrode | Solvent System | Electrolyte | Current Density (mA·cm⁻²) | Yield (%) |

| Benzonitrile | Copper-Silver | H₂O/CH₃CN | KCl | -20 | ~60 |

This table illustrates the potential of electrochemical reduction for the synthesis of benzylamines, based on studies of the parent compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Fluoro Benzyloxy Benzylamine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment and Fluorine Environment Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(4-fluoro-benzyloxy)-benzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The aromatic protons on the two benzene rings will appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The protons on the benzylamine (B48309) ring, being influenced by the electron-donating amino and ether groups, will show a different splitting pattern compared to the protons on the fluorobenzyl ring. The benzylic protons of the CH₂-N and O-CH₂ groups are expected to appear as singlets or sharp peaks around δ 3.8 and δ 5.0 ppm, respectively. The amino (NH₂) protons typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atom attached to the fluorine will show a characteristic splitting pattern due to C-F coupling. The benzylic carbons (CH₂-N and O-CH₂) are expected to have chemical shifts in the range of δ 45 and δ 70 ppm, respectively.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for analyzing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzyl (B1604629) ring. The chemical shift of this signal, typically in the range of -110 to -120 ppm, is sensitive to the electronic environment and can confirm the presence and position of the fluorine substituent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Protons on fluorobenzyl ring | 7.30-7.50 (m) | 115.0-130.0 |

| Protons on benzylamine ring | 6.80-7.30 (m) | 114.0-158.0 |

| O-CH₂ | ~5.0 (s) | ~70.0 |

| CH₂-N | ~3.8 (s) | ~45.0 |

| NH₂ | variable (br s) | - |

| C-F | - | ~162.0 (d, ¹JCF ≈ 245 Hz) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. The molecular weight of this compound is 231.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 231.

The fragmentation pattern of this compound is expected to be characteristic of benzyl ethers and benzylamines. Key fragmentation pathways would likely involve the cleavage of the benzylic C-O and C-N bonds. Common fragments would include the tropylium ion (m/z 91) from the unsubstituted benzyl portion and the fluorotropylium ion (m/z 109) from the fluorobenzyl moiety. The loss of the benzylamine side chain would lead to a fragment corresponding to the 4-(4-fluorobenzyloxy)phenyl cation.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 231 | [M]⁺ (Molecular Ion) |

| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 106 | [C₇H₈N]⁺ (Benzylamine radical cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the N-H, C-H, C-O, C-N, and C-F bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups will appear just below 3000 cm⁻¹. The C-O-C ether linkage will show a strong absorption band around 1240 cm⁻¹. The C-N stretching of the amine will be visible in the 1020-1250 cm⁻¹ region. The C-F stretch will likely appear as a strong band in the fingerprint region, typically around 1220 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 (two bands) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Ether (C-O-C) | Stretch | ~1240 |

| C-N | Stretch | 1020-1250 |

| C-F | Stretch | ~1220 |

| Aromatic C=C | Stretch | 1450-1600 |

Other Advanced Spectroscopic Techniques for Comprehensive Structural Probing

For a comprehensive structural elucidation and to resolve any ambiguities, several other advanced spectroscopic techniques can be employed.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between atoms.

COSY would reveal proton-proton couplings within the aromatic rings and potentially between the benzylic and amino protons.

HSQC would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C signals.

HMBC would show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the different fragments of the molecule, such as connecting the benzylic protons to the respective aromatic rings.

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and conformational details. researchgate.net This technique offers the most definitive structural proof.

Computational Studies: In conjunction with experimental data, computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties like NMR chemical shifts and vibrational frequencies. semanticscholar.org Comparing the calculated data with the experimental spectra can aid in the assignment and provide a deeper understanding of the molecule's electronic structure.

Computational Chemistry and Theoretical Investigations of 4 4 Fluoro Benzyloxy Benzylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, grounded in quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other key parameters that govern a molecule's chemical behavior.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By applying DFT, researchers can calculate a variety of molecular properties for 4-(4-Fluoro-benzyloxy)-benzylamine, such as optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost.

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. For this compound, the electron-withdrawing fluorine atom and the electron-donating amino and ether groups would significantly influence the electron density distribution across the molecule, which can be mapped to understand reactive sites.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -850 Hartree |

Note: These values are illustrative and would need to be determined by specific DFT calculations.

Ab Initio and Semi-Empirical Methods for Conformational Energetics

While DFT is highly effective, other methods like ab initio and semi-empirical calculations can also be employed to study the conformational energetics of this compound. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters, offering high accuracy at a greater computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster for larger molecules or for preliminary conformational scans.

These methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For this compound, key rotations would be around the C-O and C-N bonds of the ether and amine linkages, respectively.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes and intermolecular interactions in different environments, such as in a solvent or interacting with a biological target.

An MD simulation would reveal how the molecule flexes and folds, and how it might interact with surrounding molecules through hydrogen bonds, van der Waals forces, and electrostatic interactions. This is particularly relevant for understanding how the molecule might bind to a receptor or enzyme. The fluorine atom, for example, can influence local dipole moments and interactions with other polar groups.

Structure-Activity/Property Relationship (SAR/SPR) Modeling and Rational Design

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in the rational design of new molecules with desired properties. These studies correlate the structural features of a molecule with its biological activity or physical properties. For this compound, SAR studies could involve systematically modifying parts of the molecule—for instance, changing the position of the fluorine atom or altering the linker between the two aromatic rings—and observing the effect on a particular activity.

Computational models, often based on Quantitative Structure-Activity Relationship (QSAR) approaches, can be built from such data to predict the activity of novel, unsynthesized analogs. This allows for a more targeted and efficient design process, saving time and resources. The development of a 4-benzyloxy-benzylamino chemotype has been explored in the context of developing potent and selective agonists for specific biological targets. nih.gov

Table 2: Illustrative SAR Data for Analogs of this compound

| Analog | Modification | Predicted Activity (IC50) |

|---|---|---|

| Parent Compound | 4-Fluoro | 100 nM |

| Analog 1 | 2-Fluoro | 250 nM |

| Analog 2 | 3-Fluoro | 150 nM |

| Analog 3 | No Fluorine | 500 nM |

| Analog 4 | 4-Chloro | 120 nM |

Note: These are hypothetical values to illustrate the principles of SAR.

Analysis of Conformational Landscape and Torsional Freedom

The presence of the fluorine atom can influence the preferred puckering of the benzyl (B1604629) ring and may introduce subtle steric or electronic effects that favor certain conformations. researchgate.net Understanding the torsional freedom and the population of different conformers at room temperature is essential for predicting how the molecule will be recognized by a binding partner. Computational studies on similar fluorinated compounds have shown that fluorine substitution can significantly impact molecular conformation. nih.gov

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can model the reaction pathway, identify transition states, and calculate activation energies. This can help in understanding the reaction kinetics and optimizing reaction conditions.

For instance, the formation of the benzylamine (B48309) moiety could proceed through different pathways, and computational modeling can help determine the most energetically favorable route. This knowledge is valuable for improving the efficiency and yield of the synthesis.

In Silico Design and Optimization of this compound Analogues

The in silico design and optimization of analogues of this compound are guided by computational studies aimed at enhancing potency, selectivity, and pharmacokinetic properties. These efforts are often part of a broader strategy to develop novel therapeutic agents, for instance, by targeting specific receptors like peroxisome proliferator-activated receptor alpha (PPARα) nih.gov.

One notable approach involved the evolution of a 4-benzyloxy-benzylamino chemotype. nih.gov Initial in-silico studies suggested that deconstructing a more rigid quinoline core into a flexible 4-benzyloxy-benzylamino scaffold could improve complementarity to the U-shaped ligand-binding pocket of target proteins nih.gov. This design strategy led to the synthesis and evaluation of a series of analogues to establish structure-activity relationships (SAR).

Computational tools, such as Schrödinger's P450 Site of Metabolism software, have been employed to predict potential metabolic liabilities. For instance, in silico analysis of a parent compound identified one of the aromatic rings as a potential site for CYP450 oxidation, prompting the synthesis of fluorinated analogues to block this metabolic pathway and improve activity nih.gov.

Molecular docking studies have been instrumental in forecasting the impact of substitutions on the benzyl ring. For example, in-silico results predicted that substituents larger than a bromine atom at the 4-position would be detrimental to activity. This was later confirmed by the experimental data, where analogues with 4-fluoro, 4-bromo, 2,4-difluoro, and 3,4-difluoro substitutions exhibited submicromolar activity, being approximately 2- to 3-fold more active than analogues with larger substituents like 4-iodo and 4-trifluoromethyl nih.gov.

The strategic placement of the carboxylate group on the benzylamine portion of the scaffold was also investigated. A comparison between analogues demonstrated that a 3-carboxylate is favored over a 4-carboxylate for activity nih.gov.

The following table summarizes the activity of selected 4-benzyloxy-benzylamino analogues, highlighting the impact of different substitutions on their potency as PPARα agonists nih.gov.

| Compound | Substitution | EC50 (µM) |

| 4b | 4-F | 0.23 ± 0.02 |

| 4d | 4-Br | 0.24 ± 0.02 |

| 4e | 4-I | 0.53 ± 0.05 |

| 4f | 4-CF3 | 0.67 ± 0.05 |

| 4j | 2,4-diF | 0.22 ± 0.02 |

| 4k | 3,4-diF | 0.28 ± 0.02 |

This table is based on data presented in the study on the evolution of a 4-benzyloxy-benzylamino chemotype for PPARα agonism. nih.gov

Further in silico-guided modifications included the synthesis of analogues with fluorine at different positions to interrogate the effects on activity. For example, a 5-fluoro variant showed a nearly 3-fold improvement in activity over a 4-fluoro derivative, demonstrating the sensitivity of the molecule's activity to the precise location of the fluorine atom nih.gov. These findings underscore the utility of computational chemistry in the rational design and optimization of this compound analogues for specific biological targets.

Role of 4 4 Fluoro Benzyloxy Benzylamine As a Chemical Building Block and Molecular Scaffold in Research and Development

Utilization in the Synthesis of Complex Organic Molecules

In the synthesis of intricate organic structures, 4-(4-Fluoro-benzyloxy)-benzylamine is frequently employed as a foundational starting material or a crucial intermediate. Its pre-functionalized nature allows for more efficient and streamlined synthetic routes toward target molecules, particularly in the realms of medicinal chemistry and drug discovery.

The strategic incorporation of fluorine into organic molecules is a widely used tactic in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. nih.govrsc.org The use of pre-fluorinated building blocks like this compound is a dominant approach in drug discovery to efficiently introduce fluorine into a target structure. tandfonline.com This strategy avoids the often harsh or non-selective conditions required for late-stage fluorination.

The 4-fluorobenzyl group within the molecule acts as a stable carrier of the fluorine atom, which is maintained throughout subsequent synthetic transformations. Researchers leverage this by using the benzylamine (B48309) portion of the molecule as a handle for further reactions, thereby incorporating the entire fluorinated fragment into a larger, more complex molecular architecture. This approach has been instrumental in the development of novel therapeutic agents across various disease areas. nih.gov

| Molecule Class | Therapeutic Area | Role of Fluorinated Precursor |

|---|---|---|

| PPARα Agonists | Retinal Disorders | Provides a fluorinated scaffold to enhance potency and modulate isoform selectivity. nih.govsinocurechem.com |

| 4-Aminoquinolines | Tuberculosis | Serves as a key building block to introduce the fluorinated benzyloxy moiety, contributing to antimycobacterial activity. |

| Ezetimibe (Zetia) Precursor | Hypercholesterolemia | Used in the synthesis of a key imine intermediate necessary for constructing the azetidinone core. google.com |

| Antifungal Agents | Infectious Diseases | Acts as a starting material in reductive amination reactions to produce novel halogenated benzylamine-based antimycotics. google.com |

Beyond its role as a source of fluorine, this compound is a critical intermediate in various multistep synthetic sequences. The primary amine group is a versatile functional handle that can readily participate in a wide array of chemical reactions, including reductive aminations, amide bond formations, and nucleophilic substitutions.

| Step | Reaction Type | Reactants | Product | Role of Benzylamine Intermediate |

|---|---|---|---|---|

| 1 | Nitrile Reduction | 4-(4-Fluoro-benzyloxy)benzonitrile, Reducing Agent (e.g., LiAlH₄) | This compound | Product of the initial reduction step. |

| 2 | Nucleophilic Aromatic Substitution | This compound, Substituted 4-Chloroquinoline | N-(4-(4-Fluoro-benzyloxy)benzyl)-4-aminoquinoline | Acts as the nucleophile to displace the chlorine atom on the quinoline ring. nanoge.org |

| 3 | Condensation (Imine Formation) | 4-Benzyloxybenzaldehyde, 4-Fluoroaniline | N-(4-fluorophenyl)-4-benzyloxy benzylidene amine | A related benzylidene amine serves as a key intermediate for subsequent cyclization reactions. google.com |

Application in Molecular Scaffold Design and Diversification

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound provides a robust and synthetically tractable scaffold that is readily amenable to diversification, enabling the creation of large libraries of related compounds for screening and structure-activity relationship (SAR) studies.

The inherent flexibility and defined geometry of the this compound structure make it an attractive starting point for designing new molecular scaffolds. Research into selective PPARα agonists for retinal disorders led to the development of a "4-benzyloxy-benzylamino" chemotype. nih.govsinocurechem.com This scaffold was designed by deconstructing a more rigid quinoline core to achieve better complementarity with the target's ligand-binding pocket. sinocurechem.com The resulting flexible scaffold allowed for systematic modifications that led to compounds with submicromolar activity. sinocurechem.com This demonstrates how the fundamental benzylamine structure can be elaborated into novel and biologically active frameworks.

The utility of this compound as a scaffold is realized through various derivatization strategies that modify its structure. The primary amine is the most common site for modification, allowing for the introduction of a wide range of substituents.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These transformations allow chemists to systematically alter the steric and electronic properties of the molecule to optimize its interaction with a biological target or to fine-tune its material properties.

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-Acetamide | Modulating solubility and hydrogen bonding capacity. |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropylamine | Introducing branched alkyl groups to probe steric interactions. |

| N-Alkylation | Methyl Iodide | N-Methyl or N,N-Dimethylamine | Altering basicity and lipophilicity. |

| Sulfonylation | Dansyl Chloride | N-Sulfonamide | Introducing fluorescent tags or rigidifying the structure. |

Contributions to Materials Science Research (e.g., Advanced Polymeric Systems, Organic Electronic Components)

While prominently featured in medicinal chemistry, the structural motifs within this compound also suggest potential applications in materials science. Aromatic amines and fluorinated compounds are key components in the synthesis of high-performance materials. researchgate.netfluorine1.ru

The primary amine functionality allows this compound to act as a monomer in polymerization reactions. Specifically, it can be used to synthesize specialty polyamides and polyimides. dntb.gov.uamdpi.com The incorporation of the fluorinated benzyloxy group into the polymer backbone is expected to confer desirable properties such as increased thermal stability, enhanced chemical resistance, lower dielectric constant, and hydrophobicity. researchgate.netnih.gov These characteristics are highly sought after for applications in aerospace, electronics, and protective coatings.

Furthermore, benzylamine derivatives are being explored for their role in organic electronic components. They can be used as additives to stabilize perovskite solar cells, improving their operational lifetime. nanoge.org The charge-transporting properties of related aromatic amine structures suggest that materials derived from this compound could find use as p-type semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Fluorination is a known strategy for tuning the electro-optical properties of such materials. mdpi.com

| Material Class | Role of this compound | Potential Property Enhancement | Example Application |

|---|---|---|---|

| Advanced Polyamides/Polyimides | Diamine Monomer | Increased thermal stability, chemical resistance, hydrophobicity, lower moisture absorption. researchgate.netdntb.gov.ua | High-performance films, aerospace components, microelectronic insulators. |

| Epoxy Resins | Curing Agent | Enhanced thermal and mechanical properties of the cured resin. sinocurechem.com | Adhesives, coatings, and composites. |

| Organic Semiconductors | Precursor to charge-transporting materials | Tuning of energy levels and charge-carrier mobility. nih.gov | Hole-transport layers in OLEDs and OFETs. |

| Perovskite Solar Cells | Passivating Additive | Improved film homogeneity and long-term operational stability. nanoge.org | Stabilization of the perovskite layer in photovoltaic devices. |

Applications in Ligand Design for Coordination Chemistry and Catalysis

The molecular architecture of this compound, featuring a primary amine group and potential donor atoms in the ether linkage, suggests its utility as a ligand in coordination chemistry. The formation of Schiff base ligands through the condensation of the primary amine with various aldehydes or ketones is a well-established route to a diverse range of chelating agents capable of coordinating with a variety of transition metals. nih.govunn.edu.ngresearchgate.net These Schiff base metal complexes are a cornerstone of coordination chemistry, with applications spanning catalysis, materials science, and medicinal chemistry. ekb.egmdpi.com

While the fundamental principles of coordination chemistry support the potential for this compound to act as a precursor to effective ligands, specific research detailing the synthesis and catalytic activity of its coordination complexes is not extensively documented in publicly available literature. However, the broader class of fluorinated benzylamines has been investigated in the context of cyclopalladation reactions, which are key steps in many catalytic C-H bond functionalization processes. nih.gov The electronic effects of the fluorine substituent can influence the reactivity and stability of the resulting metallacycles, which are important intermediates in catalysis. nih.gov

The general field of transition metal complexes with Schiff base ligands is rich with examples of catalytic applications, including oxidation, reduction, and various cross-coupling reactions. ekb.eg The specific properties of a catalyst, such as its activity and selectivity, are finely tuned by the electronic and steric characteristics of the ligands. The presence of the 4-fluorobenzyloxy moiety in ligands derived from this compound could impart unique electronic properties to the resulting metal complexes, potentially influencing their catalytic performance. Further research would be necessary to fully explore and characterize the coordination behavior and catalytic potential of metal complexes incorporating this specific ligand scaffold.

Development of Functionalized Chemical Probes (e.g., Fluorescent Probes, Radiolabeled Compounds)

The this compound scaffold is a valuable building block for the development of functionalized chemical probes, particularly for applications in biomedical imaging such as Positron Emission Tomography (PET).

Radiolabeled Compounds for PET Imaging:

The presence of a fluorine atom in the this compound structure makes it an attractive precursor for the synthesis of fluorine-18 ([¹⁸F]) labeled radiotracers. [¹⁸F] is a positron-emitting radionuclide with favorable decay characteristics for PET imaging. The development of novel [¹⁸F]-labeled probes is a significant area of research in nuclear medicine for the non-invasive in vivo visualization and quantification of biological processes at the molecular level.

While direct radiolabeling studies on this compound itself are not widely reported, the closely related compound, [¹⁸F]4-fluorobenzylamine, is recognized as a versatile building block for the preparation of PET radiotracers. nih.gov This synthon can be used to introduce the [¹⁸F]fluorobenzyl group onto various biologically active molecules, including peptides, proteins, and other small molecules, thereby enabling their use as PET imaging agents. The chemical reactivity of the amine group allows for conjugation to targeting vectors, while the [¹⁸F]fluorine provides the imaging signal.

The general strategy involves the synthesis of a precursor molecule containing the 4-(benzyloxy)-benzylamine moiety, followed by a nucleophilic substitution reaction with [¹⁸F]fluoride to introduce the radioisotope. The resulting [¹⁸F]-labeled compound can then be evaluated for its potential as a PET probe. For instance, fluorinated stilbene derivatives are being investigated for PET imaging of amyloid-beta plaques in Alzheimer's disease. google.com

| Radiolabeled Compound Type | Precursor/Building Block | Application | Key Features |

| [¹⁸F]Fluorobenzyl-conjugated biomolecules | [¹⁸F]4-Fluorobenzylamine | PET Imaging | Versatile synthon for radiolabeling |

| [¹⁸F]Fluorinated Stilbenes | Fluorinated benzyl (B1604629) derivatives | Amyloid-beta plaque imaging | Potential for Alzheimer's diagnosis |

| [¹⁸F]Adenosine A2A Receptor Ligands | 4-Fluorobenzyl derivatives | Neuroreceptor imaging | Monitoring receptor density |

| [¹⁸F]Dopamine Receptor Ligands | [¹⁸F]4-Fluorobenzyl iodide | Neurotransmitter system imaging | Study of neurological disorders |

Fluorescent Probes:

The development of fluorescent probes for bioimaging is a rapidly advancing field, with applications in visualizing cellular structures and molecular events. researchgate.netnih.govnih.gov The core principle involves designing molecules that exhibit changes in their fluorescence properties (e.g., intensity, wavelength) upon interaction with a specific biological target.

While the this compound scaffold possesses aromatic rings that are fundamental components of many fluorophores, there is limited specific information available on its direct use as a building block for fluorescent probes in the current scientific literature. The synthesis of novel fluorescent molecules often involves the strategic combination of electron-donating and electron-accepting groups to create a system with favorable photophysical properties, such as a high quantum yield and a large Stokes shift. nih.gov The this compound moiety could potentially be incorporated into such designs, where the amine group could serve as a reactive handle for conjugation to other fluorogenic components or as an electron-donating group itself.

Future Research Directions and Emerging Opportunities for 4 4 Fluoro Benzyloxy Benzylamine Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

Traditional syntheses of 4-(4-fluoro-benzyloxy)-benzylamine and its analogs often rely on multi-step sequences involving protection/deprotection strategies and the use of stoichiometric reagents. google.comnih.gov Future research should pivot towards more efficient, economical, and environmentally benign synthetic routes.

Key opportunities include:

Biocatalysis: The use of enzymes, such as transaminases, offers a green alternative for the synthesis of benzylamine (B48309) derivatives. researchgate.net Research into identifying or engineering a transaminase that can efficiently convert a corresponding aldehyde or ketone precursor directly to this compound would represent a significant advancement. This approach offers high selectivity and operates under mild, aqueous conditions.

One-Pot Reactions: Streamlining the synthetic sequence into a "one-pot" process, where sequential reactions are carried out in a single reactor, can significantly reduce waste, cost, and operational complexity. A patented method for a related compound consolidates benzyl (B1604629) protection and condensation into a single step, a strategy that could be optimized for this compound. google.com

Metal-Free Catalysis: Moving away from transition-metal catalysts to organocatalytic systems can mitigate concerns about metal contamination in the final product and reduce costs. For instance, salicylic (B10762653) acid derivatives have been shown to catalyze the oxidative coupling of benzylamines to imines under an oxygen atmosphere, a pathway that could be adapted for novel transformations of the target molecule. acs.org

On-Water Synthesis: Utilizing water as a solvent offers unparalleled environmental benefits. The development of "on-water" protocols, perhaps using benzylamine itself as a nucleophilic catalyst for certain transformations, could lead to simplified product isolation and catalyst recycling. organic-chemistry.org

| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Biocatalytic Reductive Amination | Use of transaminase enzymes to convert a ketone/aldehyde precursor to the amine. | High enantioselectivity, mild reaction conditions, reduced environmental impact. | researchgate.net |

| "One-Pot" Synthesis | Combining multiple reaction steps (e.g., ether formation and condensation) into a single operation. | Increased efficiency, reduced waste and purification steps, lower cost. | google.com |

| Metal-Free Oxidative Coupling | Employing organocatalysts (e.g., salicylic acid derivatives) for C-N bond formation. | Avoids residual metal contamination, utilizes cheaper and more abundant catalysts. | acs.org |

| On-Water Synthesis | Using water as the reaction solvent, leveraging its unique physical properties. | Environmentally benign, simplified workup, potential for catalyst recycling. | organic-chemistry.org |

Advanced Spectroscopic and Structural Techniques for Enhanced Molecular Characterization

A deeper understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is essential for rational design and predicting its behavior. While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide unprecedented insight.

Future characterization efforts should focus on:

Solid-State NMR (ssNMR): To probe the structure and dynamics of the compound in its solid, crystalline form, providing information complementary to solution-state NMR and revealing details about intermolecular interactions in the crystal lattice.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide the definitive solid-state conformation and precise bond lengths and angles. This structural data is invaluable for validating computational models and understanding structure-property relationships.

Advanced Mass Spectrometry: Techniques like ion-mobility mass spectrometry (IM-MS) can separate conformers and provide information on the molecule's three-dimensional shape in the gas phase, offering insights into its flexibility.

Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods can provide a theoretical framework for interpreting experimental data. researchgate.net These calculations can predict vibrational frequencies (IR/Raman), NMR chemical shifts, and electronic transitions (UV-Vis), and map the molecule's electrostatic potential to identify reactive sites. researchgate.net

| Technique | Information Gained for this compound | Potential Impact |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, intermolecular packing. | Validates computational models; informs solid-state property design. |

| Solid-State NMR (ssNMR) | Structure and dynamics in the solid state; distinguishes polymorphic forms. | Crucial for understanding bulk material properties and formulation. |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, predicted spectra (IR, NMR). | Aids in spectral assignment and provides a deep understanding of molecular orbitals and reactivity. researchgate.net |

| Ion-Mobility Mass Spectrometry (IM-MS) | Gas-phase conformation and collisional cross-section. | Reveals information about molecular flexibility and non-covalent interactions. |

Expansion of Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating research by predicting molecular properties and guiding experimental design. For this compound, computational modeling can be expanded significantly.

Emerging opportunities in this domain include:

Pharmacophore and Docking Studies: While the compound itself may not be a final drug, its scaffold is relevant. nih.govmdpi.com Computational docking studies against various biological targets (e.g., enzymes, receptors) can identify potential protein-ligand interactions and guide the design of new derivatives with specific biological activities. researchgate.net

In Silico ADME/Tox Prediction: Predictive models can estimate absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. For example, software can predict major sites of metabolism by cytochrome P450 enzymes, allowing for proactive structural modifications to enhance metabolic stability. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, both in solution and in complex with biological macromolecules. This can reveal important conformational changes and binding pathways that are not apparent from static models.

Development of Comprehensive Structure-Property Relationships

Systematic investigation into how structural modifications of the this compound core affect its properties is a cornerstone of chemical research. A comprehensive structure-property relationship (SPR) study would provide a predictive roadmap for designing analogs with tailored characteristics.

A focused research program could involve:

Systematic Analog Synthesis: Creating a library of related compounds by:

Varying the position of the fluorine atom on the benzyloxy ring (e.g., 2-fluoro, 3-fluoro). nih.govgoogle.com

Introducing additional substituents on either aromatic ring.

Modifying the ether linkage (e.g., replacing oxygen with sulfur or other groups).

Alkylating the benzylamine nitrogen.

Property-Driven Analysis: Correlating these structural changes with key physical, chemical, and biological properties. Research on a similar 4-benzyloxy-benzylamino chemotype has shown that subtle changes, such as moving a carboxylate group or altering the fluorine substitution pattern, can lead to dramatic shifts in biological potency and selectivity. nih.gov

| Analog Modification | Example | Rationale / Property to Investigate | Reference |

|---|---|---|---|

| Positional Isomerism of Fluorine | Synthesize 2-fluoro and 3-fluoro-benzyloxy analogs. | Investigate how electronics and sterics of the fluorine position affect receptor binding or chemical reactivity. | nih.govgoogle.com |

| Aromatic Ring Substitution | Add methoxy, chloro, or trifluoromethyl groups. | Tune lipophilicity, electronic nature, and metabolic stability. | nih.gov |

| Linker Modification | Replace the ether oxygen with a thioether (S) or sulfone (SO₂). | Alter bond angles, flexibility, and hydrogen bonding capacity. | wikipedia.org |

| Amine Functionalization | Synthesize the N-methyl or N-acetyl derivative. | Change basicity, nucleophilicity, and potential for hydrogen bonding. | mdpi.com |

Integration into Emerging Chemical Transformations and Methodologies

The unique structural features of this compound make it an attractive substrate for novel and emerging chemical reactions.

Future work could explore its use in:

Photoredox Catalysis: Visible-light-driven photocatalysis enables a wide range of transformations under mild conditions. The benzylamine moiety could participate in oxidative coupling reactions, as has been demonstrated for benzylamine using a Bi-ellagate metal-organic framework (MOF) photocatalyst. acs.org

Late-Stage Functionalization: Techniques that allow for the precise modification of complex molecules in the final steps of a synthesis are highly valuable. Research into C-H activation methods could enable the direct functionalization of the aromatic rings or the benzylic position without requiring pre-functionalized starting materials.

Radiolabeling for PET Imaging: Fluorine-18 is a critical positron-emitting radionuclide for Positron Emission Tomography (PET). Developing methods to incorporate ¹⁸F into the this compound structure could create new PET radiotracers. The synthesis of building blocks like 4-[¹⁸F]fluorobenzylamine is already established and could serve as a template for labeling strategies. nih.gov

Defluorinative Functionalization: Emerging methods are exploring the selective activation and transformation of strong C-F bonds. It may be possible to use the existing fluorine atom as a reactive handle for α-difluoroalkylation or other novel transformations, opening up new chemical space. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Fluoro-benzyloxy)-benzylamine?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Fluorobenzyl Alcohol Condensation : React 4-fluorobenzyl alcohol with a benzylamine derivative under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

- Benzyl Halide Substitution : Substitute a halogenated benzyl precursor (e.g., 4-bromobenzylamine) with 4-fluorophenol in the presence of a base like K₂CO₃ in DMF at 80–100°C .

Q. How is this compound characterized analytically?

- Physical Properties : Key parameters include:

- Refractive Index : ~1.512 (n²⁰/D) for intermediates like 4-fluorobenzylamine .

- Boiling Point : ~183°C for fluorinated benzylamine derivatives .

- Spectroscopic Methods :

- ¹H/¹³C NMR : Confirm the benzyloxy linkage (δ ~4.3 ppm for –O–CH₂–) and aromatic fluorine coupling patterns.

- HPLC : Assess purity using reversed-phase columns (e.g., LiChrosorb® RP-8) with UV detection .

Q. What are the stability considerations for storing this compound?

- Storage Conditions :

- Temperature : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation.

- Form : Liquid or solid derivatives (e.g., hydrochloride salts) may exhibit better stability .

- Decomposition Risks : Avoid prolonged exposure to light or moisture, which can hydrolyze the benzyloxy group.

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., –F) on the benzylamine core influence enzymatic oxidation rates?

- Mechanistic Insight : Computational studies (PM3/B3LYP methods) show that para-substituted electron-withdrawing groups (e.g., –F) lower activation energy in monoamine oxidase (MAO)-catalyzed oxidation by stabilizing transition states. For 4-fluorobenzylamine analogs, log(rate constants) correlate with Hammett σ values (R² > 0.9) .

- Experimental Validation : Compare kinetic data (e.g., ) of this compound with non-fluorinated analogs using MAO-A/B assays.

Q. What computational approaches are suitable for modeling the reactivity of this compound in oxidation reactions?

- Protocol :

Geometry Optimization : Use semi-empirical PM3 for initial conformational sampling.

Energy Refinement : Perform single-point DFT calculations (B3LYP/6-31G*) on PM3-optimized structures to validate activation barriers .

MD Simulations : Simulate enzyme-substrate interactions (e.g., MAO-A active site) with QM/MM hybrid methods.

Q. Can this compound undergo oxidative coupling for polymer synthesis?

- Reaction Design : Oxidative coupling of benzylamines (e.g., using Pd/C or TEMPO/oxidant systems) can yield dimeric or polymeric structures. For example, N-(4-Bromobenzylidene)-4-bromobenzylamine forms conjugated polymers via imine linkages .

- Analytical Follow-Up : Monitor reaction progress with MALDI-TOF MS or GPC to determine molecular weight distributions.

Q. How can this compound be applied in designing biochemical probes?

- Functionalization Strategies :

- Fluorine-18 Labeling : Substitute the benzylamine group with ⁸F using nucleophilic aromatic substitution (e.g., K⁸F/Kryptofix®) for PET imaging applications .

- Biotinylation : Attach biotin via NHS-ester coupling to the amine group for pull-down assays .

- Validation : Test probe efficacy in enzyme inhibition assays (e.g., MAO-A/B) or cellular uptake studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.